[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(2,4-dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-8-9-16(14(2)10-13)20-18(21)12-24-19(22)11-15-6-4-5-7-17(15)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKDPKILCKCEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the reaction of 2,4-dimethylaniline with 2-(2-methoxyphenyl)acetic acid in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Compound A : [2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(6-Methoxy-1-benzofuran-3-yl)acetate
- Differences: Anilino group: 2,4-Dimethoxy (electron-rich) vs. 2,4-dimethyl (moderately electron-donating). Acetate group: Benzofuran moiety (planar, aromatic) vs. 2-methoxyphenyl (less rigid).
- Impact :
- Increased polarity and hydrogen-bonding capacity due to methoxy groups.
- Benzofuran may enhance fluorescence or binding to aromatic receptors.
Compound B : [2-(2-Methylanilino)-2-oxoethyl] 2-(4-Chloro-2-methylphenoxy)acetate
- Differences: Anilino group: 2-Methyl (less steric hindrance) vs. 2,4-dimethyl. Acetate group: Chlorophenoxy (electron-withdrawing) vs. methoxyphenyl.
- Phenoxy group may reduce solubility in polar solvents.
Compound C : Ethyl (2-Methoxyphenyl)aminoacetate
- Differences: Ester group: Ethyl vs. 2-methoxyphenyl acetate. Anilino group: Single methoxy substitution vs. 2,4-dimethyl.
- Impact :
- Ethyl ester may enhance volatility but reduce stability under basic conditions.
- Simplified structure could streamline synthesis but limit functional diversity.
Molecular and Physical Properties
- Stability : Compounds with electron-withdrawing groups (e.g., chlorine in Compound B) may exhibit higher thermal stability but lower hydrolytic stability compared to methoxy-substituted analogs.
- Solubility: Benzofuran (Compound A) and chlorophenoxy (Compound B) groups reduce aqueous solubility compared to methoxyphenyl derivatives.
Biological Activity
[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is an organic compound characterized by its complex structure, which includes both aromatic and ester functionalities. Its potential biological activities have made it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article reviews the compound’s biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is , with a molecular weight of approximately 299.34 g/mol. The compound features a dimethylanilino group and a methoxyphenyl group, which are significant for its biological interactions.
Synthesis
The synthesis of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with a suitable amine under acidic conditions. Common reagents include sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction is usually performed under reflux conditions to ensure complete conversion and is followed by purification techniques such as recrystallization or column chromatography.
The biological activity of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that this compound may possess anti-inflammatory , analgesic , and anticancer properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory pathways, potentially reducing inflammation in various models.
- Analgesic Effects : The compound has been evaluated for its pain-relieving properties in animal models, showing promise comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Potential : Recent investigations have highlighted its ability to induce apoptosis in cancer cell lines, particularly through the modulation of signaling pathways such as VEGFR and PPARγ. For instance, studies have shown that compounds similar to [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can significantly reduce cell viability in breast cancer cell lines (MCF7 and MDA-MB-231) by inhibiting key survival pathways .
Research Findings
Several studies have explored the biological implications of this compound:
- A study demonstrated that treatment with related compounds led to a significant decrease in cell viability across multiple breast cancer cell lines, indicating potential for therapeutic applications in oncology .
- In vitro assays have shown that [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can modulate the expression of proteins involved in apoptosis and cell cycle regulation .
Comparative Analysis
To understand the uniqueness of [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [Compound A] | Similar structure with different substitutions | Moderate anti-inflammatory activity |
| [Compound B] | Similar ester functionality | High anticancer activity but lower analgesic effects |
This comparison highlights the distinct biological profiles influenced by structural variations.
Q & A
What are the recommended synthetic routes and reaction conditions for preparing [2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate?
Basic Question
The synthesis typically involves esterification and amidation steps. A common approach is:
- Step 1 : React 2-(2-methoxyphenyl)acetic acid with a chlorinating agent (e.g., SOCl₂) to form the acyl chloride.
- Step 2 : Condense the acyl chloride with 2-(2,4-dimethylanilino)-2-oxoethanol under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and optimize catalyst choice (e.g., H₂SO₄ vs. p-toluenesulfonic acid) to improve yield .
How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
Advanced Question
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal-packing effects. To address this:
- Multi-Technique Validation : Compare NMR (¹H, ¹³C, DEPT-135) with FT-IR (ester C=O stretch ~1730 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and match experimental data .
- Dynamic NMR : Use variable-temperature NMR to detect rotameric equilibria affecting peak splitting .
Example : A 2020 study resolved conflicting NOESY correlations by confirming a twisted amide conformation via X-ray diffraction .
What are the primary applications of this compound in drug delivery systems?
Basic Question
The compound’s ester and anilino groups enable:
- Prodrug Design : pH-sensitive hydrolysis in physiological conditions (e.g., intestinal lumen) for controlled drug release .
- Lipid Nanoparticle Formulation : Enhanced solubility of hydrophobic APIs via ester-linked encapsulation (e.g., paclitaxel analogs) .
Validation : In vitro assays (Caco-2 permeability) and pharmacokinetic studies in rodent models are recommended .
How can researchers optimize reaction yields when scaling up synthesis?
Advanced Question
Scale-up challenges include heat dissipation and byproduct formation. Mitigation strategies:
- Flow Chemistry : Use microreactors for exothermic steps (e.g., acylation) to improve temperature control and reduce side reactions .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (molar ratio, solvent volume, catalyst loading). For example, a 15% yield increase was achieved by adjusting the 2,4-dimethylaniline:acyl chloride ratio from 1:1 to 1:1.2 .
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
What advanced analytical techniques are critical for characterizing degradation products?
Advanced Question
Degradation under stress conditions (heat, light, pH) requires:
- LC-MS/MS : Identify hydrolyzed products (e.g., 2-(2-methoxyphenyl)acetic acid and 2,4-dimethylaniline) using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) .
- X-ray Photoelectron Spectroscopy (XPS) : Detect surface oxidation of the anilino group (N 1s binding energy shifts from 399.5 eV to 402 eV) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze using QbD (Quality by Design) principles .
What are the mechanistic implications of the compound’s ester linkage in enzyme inhibition studies?
Advanced Question
The ester group acts as a hydrolyzable pharmacophore:
- Kinetic Studies : Use stopped-flow spectroscopy to measure kcat/KM for esterase-mediated hydrolysis. For example, human carboxylesterase 1 (hCE1) shows a Km of 12.3 µM .
- Molecular Docking : Simulate binding poses with serine hydrolases (e.g., acetylcholinesterase) to identify key interactions (e.g., H-bonding with Gly118) .
- Metabolite Profiling : Incubate with liver microsomes and profile via UPLC-QTOF to detect bioactive metabolites .
How should researchers handle discrepancies in biological activity data across cell lines?
Advanced Question
Variability may stem from differential esterase expression or membrane permeability:
- Cell Panel Screening : Test cytotoxicity (IC₅₀) in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with controls for esterase activity (e.g., bis-4-nitrophenyl phosphate inhibition) .
- Permeability Assays : Compare Papp values (Caco-2 monolayers) with and without efflux inhibitors (e.g., verapamil for P-gp) .
- Transcriptomics : Perform RNA-seq on resistant cell lines to identify upregulated detoxification pathways .
What computational tools are recommended for predicting the compound’s environmental fate?
Basic Question
Use EPI Suite (EPA):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
